TM-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TM-1 is a potent inhibitor of pyruvate dehydrogenase kinase, specifically targeting pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2. This compound is known for its ability to block the phosphorylation of the pyruvate dehydrogenase complex, thereby inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TM-1 involves several steps. One of the methods includes the reaction of intermediate compounds with reagents such as hydroxybenzotriazole, hexafluorophosphate benzotriazole tetramethyl uronium, and diisopropylethylamine in dichloromethane. The reaction is typically carried out at room temperature for a few hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: TM-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Materials Science

Transition Metal-Doped Layered Transition Metal Dichalcogenides (TMDCs)

TM-1 is often studied in the context of transition metal-doped layered transition metal dichalcogenides. The doping of TMDCs with transition metals enhances their properties for applications in optoelectronics, spintronics, energy storage, and lubrication. For instance:

- Optoelectronics : Doping can modify the electronic band structure, enabling better performance in devices like photodetectors and light-emitting diodes.

- Spintronics : Transition metal doping can induce magnetic properties in semiconductors, which are crucial for developing new solid-state storage devices.

A significant study demonstrated that doping with metals like iron and cobalt in molybdenum disulfide (MoS₂) can create dilute magnetic semiconductors, which are promising for spintronic applications .

Table 1: Properties of Transition Metal-Doped TMDCs

| Doping Element | Property Enhanced | Application Area |

|---|---|---|

| Iron (Fe) | Magnetic Semiconductivity | Spintronics |

| Cobalt (Co) | Increased Catalytic Activity | Catalysis |

| Nickel (Ni) | Improved Optical Properties | Optoelectronics |

Catalysis

This compound plays a pivotal role in catalysis, particularly in enhancing catalytic activity by increasing the density of active sites on catalysts. The modification of TMDCs through doping allows for:

- Increased Catalytic Sites : Doping alters the morphology of the catalyst, exposing more active sites for reactions.

- Enhanced Reaction Rates : Studies have shown that doped materials exhibit higher efficiency in processes like hydrogen evolution and CO oxidation.

For example, research indicated that titanium-doped MoS₂ films showed significant improvements in tribological properties due to enhanced lubrication characteristics .

Biomedical Applications

In biomedical research, this compound has been explored as a potential agent for imaging and therapy:

- Magnetic Resonance Imaging (MRI) : Doped TMDCs have been used as contrast agents due to their magnetic properties. Gadolinium-doped tungsten disulfide nanoflakes have shown promise as MRI contrast agents while also being effective for photothermal therapy .

Case Study: Gadolinium-Doped WS₂ Nanoflakes

- Objective : To assess the efficacy of gadolinium-doped WS₂ as an MRI contrast agent.

- Findings : The study found that these nanoflakes could effectively enhance imaging contrast while also converting near-infrared light into heat for therapeutic applications .

Thermal Properties

Research on the thermal characteristics of materials involving this compound has revealed important insights into its melting temperatures and thermal stability. Understanding these properties is crucial for applications requiring thermal management.

Table 2: Thermal Characteristics of TM Compounds

| Compound | Melting Temperature (°C) | Stability Range (°C) |

|---|---|---|

| Tm₁Ga | 800 | 500 - 1000 |

| Tm₁-xYₓGa (x=0.8) | 780 | 450 - 950 |

Mechanism of Action

TM-1 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which in turn prevents the phosphorylation of the pyruvate dehydrogenase complex. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA, thereby affecting cellular energy metabolism. The molecular targets involved include pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2 .

Comparison with Similar Compounds

Dichloroacetate: Another inhibitor of pyruvate dehydrogenase kinase, but with a different mechanism of action.

Radicicol: Inhibits heat shock protein 90, indirectly affecting pyruvate dehydrogenase kinase activity.

Uniqueness of TM-1: this compound is unique in its potent and selective inhibition of pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2, making it a valuable tool for studying metabolic pathways and potential therapeutic applications in cancer treatment .

Biological Activity

TM-1 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which facilitates its interaction with various biological targets. Its molecular formula and structural details are crucial for understanding its biological activity. The compound is synthesized using various methods that may affect its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases.

- Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of cancer cells. The compound's effectiveness was evaluated using various cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer) through MTT assays.

1. Antiproliferative Activity

A notable study investigated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for this compound against MCF-7, A-549, and HT-29 were determined to be 15 µM, 20 µM, and 25 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A-549 | 20 |

| HT-29 | 25 |

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapy.

2. Antioxidant Activity

In another study focusing on the antioxidant properties of this compound, it was found that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro. The antioxidant activity was measured using the TBARS assay, where this compound showed a significant decrease in malondialdehyde levels compared to control groups.

| Treatment | TBARS Level (µM) |

|---|---|

| Control | 10.5 |

| This compound (10 µM) | 5.2 |

| This compound (20 µM) | 3.8 |

This data indicates that this compound could play a role in protecting cells from oxidative damage.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics when administered orally, with a peak plasma concentration observed within 2 hours post-administration.

Q & A

Basic Research Questions

Q. What is the significance of TM-1 as a model organism in cotton genomics research?

this compound (Gossypium hirsutum acc. Texas Marker-1) is a tetraploid upland cotton cultivar widely used as a reference genome due to its genetic stability and historical role in cotton breeding. It serves as a foundational resource for linkage mapping, genome assembly validation (e.g., via SNP correction and BAC sequencing), and comparative studies across Gossypium species . Its RNA-seq data and tissue-specific expression profiles enable functional genomics research on fiber development and stress responses .

Q. What genomic resources are available for this compound, and how are they validated?

The this compound genome assembly is validated through multiple approaches:

- SNP-based linkage maps using the this compound × Hai7124 population to correct assembly errors.

- mRNA sequences from G. raimondii and G. hirsutum to confirm gene annotations.

- 36 fully sequenced BACs for physical mapping accuracy.

- Paired-end (PE) reads to assess assembly continuity and coverage .

Q. How should researchers design experiments using this compound to ensure reproducibility?

- Detailed methodology : Document experimental conditions (e.g., growth stages, tissue sampling protocols) and replicate trials to account for biological variability.

- Data transparency : Follow guidelines for publishing raw data (e.g., RNA-seq reads) and processed datasets (e.g., FPKM values) in supplementary materials.

- Reference controls : Include known genotypes or external benchmarks for cross-study comparisons .

Advanced Research Questions

Q. How can contradictions between this compound gene expression data and other Gossypium species be resolved?

- Comparative FPKM analysis : Use log2-transformed FPKM thresholds (e.g., >1 for expressed genes) to standardize expression calls across studies.

- Homoeologous gene discrimination : Apply syntenic alignment and allele-specific primers to distinguish between At and Dt subgenome contributions.

- Contextual validation : Cross-reference tissue-specific expression patterns (e.g., fiber vs. root) with phenotypic data to reconcile discrepancies .

Q. What statistical methods are recommended for analyzing this compound RNA-seq data?

- Gene-specific read counts : Filter multi-mapping reads to ensure unique alignment and reduce false positives.

- Differential expression : Employ tools like Cufflinks for FPKM normalization and DESeq2 for significance testing.

- Evolutionary rate estimation : Use divergence time calculations and phylogenetic trees to contextualize expression changes .

Q. How can researchers address technical variability in this compound genome assembly validation?

- Triangulate validation methods : Combine BAC sequencing, mRNA alignment, and PE read coverage metrics to identify assembly gaps.

- SNP-based correction : Utilize high-density linkage maps to adjust scaffold placements and improve pseudomolecule accuracy .

Q. What strategies are effective for studying gene loss events in this compound?

- Syntenic analysis : Compare this compound with diploid progenitors (G. raimondii and G. arboreum) to identify deletions or rearrangements.

- Pseudogene screening : Annotate non-functional homologs using frameshift mutations or premature stop codons.

- Functional complementation : Validate gene loss impacts through knockout experiments in model systems (e.g., Arabidopsis) .

Q. Methodological and Ethical Considerations

Q. What are common pitfalls in experimental design using this compound, and how can they be avoided?

- Sample size inadequacy : Power analysis should precede data collection to ensure statistical robustness.

- Uncontrolled environmental factors : Standardize growth conditions (light, temperature) across replicates.

- Ethical compliance : Obtain institutional approvals for genetic modifications and data sharing .

Q. How should researchers structure a manuscript involving this compound to meet journal standards?

- Data organization : Limit main text to critical findings (e.g., ≤5 key genes) and deposit extensive datasets (e.g., raw sequencing reads) in repositories like NCBI.

- Reproducibility : Provide stepwise protocols for genome assembly validation and expression analysis.

- Citation rigor : Prioritize primary sources over reviews when referencing this compound genomic resources .

Q. What frameworks guide the formulation of this compound-focused research questions?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO framework : Define Population (this compound traits), Intervention (genetic modifications), Comparison (wild-type vs. mutants), and Outcomes (phenotypic/metric changes).

- Gap analysis : Build on prior this compound studies (e.g., gene loss mechanisms) to identify understudied pathways .

Properties

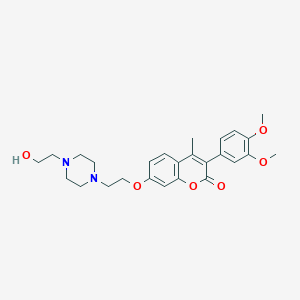

Molecular Formula |

C26H32N2O6 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C26H32N2O6/c1-18-21-6-5-20(33-15-13-28-10-8-27(9-11-28)12-14-29)17-23(21)34-26(30)25(18)19-4-7-22(31-2)24(16-19)32-3/h4-7,16-17,29H,8-15H2,1-3H3 |

InChI Key |

FJPOSFVCWXTUDP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.